molecular formula C10H12OS B13865115 4-Thiophen-3-ylcyclohexan-1-one

4-Thiophen-3-ylcyclohexan-1-one

Cat. No.: B13865115
M. Wt: 180.27 g/mol
InChI Key: HUMRJXPODVZFLK-UHFFFAOYSA-N
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Description

4-Thiophen-3-ylcyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a thiophene ring at the 3-position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiophen-3-ylcyclohexan-1-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to ensure high yields and purity. For instance, the use of palladium-catalyzed C-H arylation allows for the efficient coupling of thiophenes with aryl or heteroaryl bromides . This method is advantageous due to its scalability and the ability to produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Thiophen-3-ylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 4-Thiophen-3-ylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, thiophene derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by forming stable complexes with metal ions or participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiophen-3-ylcyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a thiophene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

4-thiophen-3-ylcyclohexan-1-one

InChI

InChI=1S/C10H12OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h5-8H,1-4H2

InChI Key

HUMRJXPODVZFLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CSC=C2

Origin of Product

United States

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